Sodium 3-methyl-2-oxobutanoate-13C4,d3
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Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C4,d3 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the parent compound, Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of isotope exchange and purification .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C4,d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C4,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme activities.
Biology: Helps in understanding the biosynthesis of pantothenic acid in Escherichia coli.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d3 involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli to form pantothenic acid, which is essential for the synthesis of coenzyme A. The incorporation of deuterium and carbon-13 isotopes allows researchers to track the metabolic fate of the compound and study its interactions with various enzymes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.
Sodium 3-methyl-2-oxobutanoate-13C4: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d3: Labeled with deuterium but not carbon-13.
Uniqueness
Sodium 3-methyl-2-oxobutanoate-13C4,d3 is unique due to its dual isotopic labeling with both deuterium and carbon-13. This dual labeling provides enhanced sensitivity and specificity in metabolic studies, allowing for more precise tracking of the compound’s metabolic fate and interactions .
Properties
Molecular Formula |
C5H7NaO3 |
---|---|
Molecular Weight |
145.086 g/mol |
IUPAC Name |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1; |
InChI Key |
WIQBZDCJCRFGKA-SSBGHZRHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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